2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
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Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its complexes has been studied using spectral methods and quantum-chemical simulation . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .Chemical Reactions Analysis
The complex formation properties of the product 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions has been studied . The IR spectra of complexes contained the stretching band of the NH group at 3200 cm –1 (as in the spectrum of the ligand 1), and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .Physical And Chemical Properties Analysis
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a yellow to brown solid . The melting point of a similar compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is 300°C .properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COASPZBJWCIUAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619069 |
Source
|
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
CAS RN |
108284-94-2 |
Source
|
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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